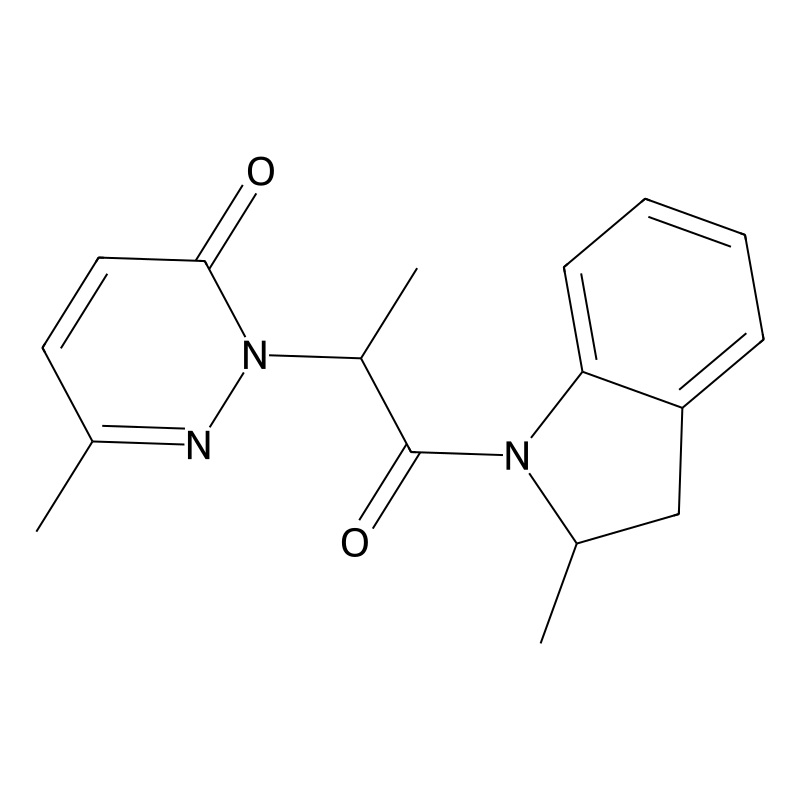

6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search for Research Articles: No published research articles or studies referencing this specific compound were found in major scientific databases. This doesn't necessarily exclude its use in private research, but suggests a lack of published data.

- Chemical Suppliers: Some commercial chemical suppliers offer 6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one, but without any descriptions of its biological activity or potential applications [].

6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with the molecular formula and a molecular weight of approximately 322.358 g/mol. This compound features a unique structure that includes a pyridazine ring, an indole moiety, and a ketone functional group. The presence of these functional groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Nucleophilic Substitution: The carbonyl group in the ketone can participate in nucleophilic addition reactions.

- Condensation Reactions: The indole nitrogen may engage in condensation reactions with electrophiles, leading to the formation of more complex structures.

- Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities, including:

- Anticancer Properties: Many indole derivatives are known for their ability to inhibit cancer cell proliferation.

- Antimicrobial Activity: Pyridazine derivatives often show significant antimicrobial effects against various pathogens.

- Neuroprotective Effects: Compounds containing indole structures have been studied for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Synthesis of 6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one can be approached through several methods:

- Multi-step Synthesis: Starting from commercially available indole derivatives, a multi-step synthesis involving alkylation and cyclization reactions can yield the target compound.

- One-Pot Reactions: Recent advancements in synthetic methodologies allow for one-pot reactions that combine multiple steps into a single reaction vessel, improving efficiency and yield.

- Use of Catalysts: Catalytic methods may enhance reaction rates and selectivity during the synthesis of this compound.

The potential applications of 6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one include:

- Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases, particularly cancer and infectious diseases.

- Research Tool: As a chemical probe to study biological pathways involving indole and pyridazine derivatives.

Interaction studies are crucial for understanding the pharmacodynamics of this compound. Key areas include:

- Receptor Binding Studies: Investigating how the compound interacts with specific biological receptors can provide insight into its mechanism of action.

- Enzyme Inhibition Assays: Evaluating its potential as an enzyme inhibitor may reveal therapeutic targets in cancer or microbial infections.

- Cell Line Studies: Testing the compound on various cell lines can help assess its cytotoxicity and selectivity towards cancer cells.

Similar Compounds

Several compounds share structural similarities with 6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Methylindole | Simple indole derivative | |

| 4-Hydroxyindole | Hydroxy-substituted indole | |

| 5-Methylpyridazine | Pyridazine derivative with methyl substitution | |

| Indolinone | Indole derivative with a carbonyl |

Uniqueness

The uniqueness of 6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one lies in its combination of both indole and pyridazine frameworks along with the specific ketone functionality, which may contribute to distinct biological activities not observed in simpler analogs.